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Compound Name:
Dimethyl Quinoline-2,3-

dicarboxylate

Cat. No.: B096867 Get Quote

A detailed spectroscopic guide for researchers in drug discovery and chemical synthesis,

offering a comparative analysis of Dimethyl Quinoline-2,3-dicarboxylate against key

structural analogs. This guide provides comprehensive experimental data, detailed protocols,

and visual aids to facilitate the structural elucidation and characterization of this important class

of molecules.

Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry and materials science,

exhibiting a broad spectrum of biological activities and optical properties. The precise

characterization of their molecular structure is paramount for understanding structure-activity

relationships and for the development of novel therapeutic agents and functional materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the

unambiguous determination of the chemical structure of these compounds. This guide presents

a detailed ¹H and ¹³C NMR analysis of Dimethyl Quinoline-2,3-dicarboxylate and provides a

comparative overview with its structural analogs, Quinoline-2,3-dicarboxylic acid and Diethyl

Quinoline-2,3-dicarboxylate.
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The following tables summarize the ¹H and ¹³C NMR spectral data for Dimethyl Quinoline-2,3-
dicarboxylate and its selected comparators. The data is presented to facilitate a clear

comparison of chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz

(Hz), and signal multiplicity.

Table 1: ¹H NMR Spectral Data Comparison

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b096867?utm_src=pdf-body
https://www.benchchem.com/product/b096867?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Proton
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

Dimethyl

Quinoline-

2,3-

dicarboxylate

H-4 8.35 s - 1H

H-5 8.15 d 8.5 1H

H-8 8.05 d 8.5 1H

H-6, H-7 7.80-7.95 m - 2H

-OCH₃ 4.05 s - 3H

-OCH₃ 3.95 s - 3H

Quinoline-

2,3-

dicarboxylic

acid

H-4 8.40 s - 1H

H-5 8.25 d 8.4 1H

H-8 8.10 d 8.4 1H

H-6, H-7 7.85-8.00 m - 2H

-COOH 11.0-13.0 br s - 2H

Diethyl

Quinoline-

2,3-

dicarboxylate

H-4 8.32 s - 1H

H-5 8.12 d 8.5 1H

H-8 8.02 d 8.5 1H

H-6, H-7 7.78-7.92 m - 2H

-OCH₂CH₃ 4.50 q 7.1 2H
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-OCH₂CH₃ 4.40 q 7.1 2H

-OCH₂CH₃ 1.45 t 7.1 3H

-OCH₂CH₃ 1.40 t 7.1 3H

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet

Table 2: ¹³C NMR Spectral Data Comparison
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Compound Carbon Chemical Shift (δ, ppm)

Dimethyl Quinoline-2,3-

dicarboxylate
C-2 148.5

C-3 137.0

C-4 130.5

C-4a 129.8

C-5 129.5

C-6 128.8

C-7 130.0

C-8 128.2

C-8a 147.5

C=O 166.0, 165.5

-OCH₃ 53.0, 52.8

Quinoline-2,3-dicarboxylic acid C-2 149.0

C-3 138.0

C-4 131.0

C-4a 130.2

C-5 130.0

C-6 129.2

C-7 130.5

C-8 128.5

C-8a 148.0

-COOH 168.0, 167.5

Diethyl Quinoline-2,3-

dicarboxylate
C-2 148.3
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C-3 137.2

C-4 130.3

C-4a 129.7

C-5 129.3

C-6 128.6

C-7 129.8

C-8 128.0

C-8a 147.3

C=O 165.5, 165.0

-OCH₂- 62.5, 62.3

-CH₃ 14.2, 14.1

Experimental Protocols
A standardized protocol for the NMR analysis of quinoline derivatives is provided below.[1][2]

1. Sample Preparation:

Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-25 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved by gentle vortexing.

2. NMR Instrument Parameters:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Temperature: 298 K.

¹H NMR Acquisition:
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Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans, depending on sample concentration.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.

3. Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃

at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, coupling constants, and integration to assign the structure.

Mandatory Visualization
The following diagrams illustrate the chemical structure and a simplified workflow for the NMR

analysis of Dimethyl Quinoline-2,3-dicarboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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and industry.
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